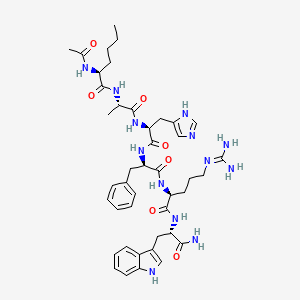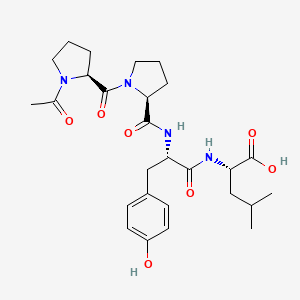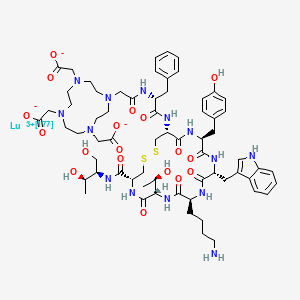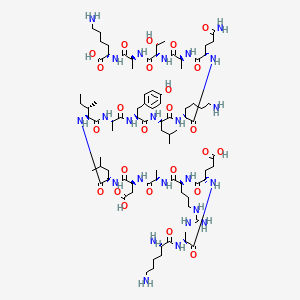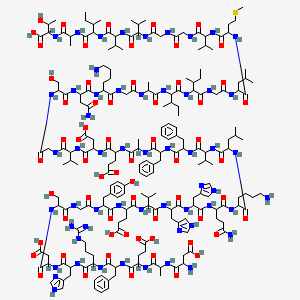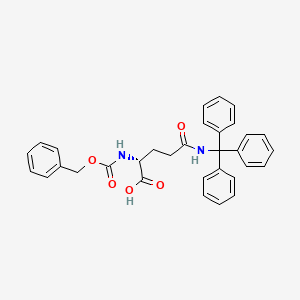
Z-D-Gln(Trt)-OH
Overview
Description
Z-D-Gln(Trt)-OH, also known as Nα-(Benzyloxycarbonyl)-D-glutamine, is a derivative of the amino acid glutamine. It is commonly used in peptide synthesis and other biochemical applications due to its protective groups that prevent unwanted side reactions during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-D-Gln(Trt)-OH typically involves the protection of the amino and carboxyl groups of D-glutamine. The benzyloxycarbonyl (Z) group is used to protect the amino group, while the trityl (Trt) group protects the carboxyl group. The synthesis can be carried out through the following steps:
Protection of the Amino Group: The amino group of D-glutamine is protected by reacting it with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Carboxyl Group: The carboxyl group is then protected by reacting the intermediate with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Z-D-Gln(Trt)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The protective groups (Z and Trt) can be removed under specific conditions to yield the free amino acid.
Coupling Reactions: It can be coupled with other amino acids or peptides using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Common Reagents and Conditions
Deprotection: The Z group can be removed using hydrogenation with palladium on carbon, while the Trt group can be removed using acidic conditions such as trifluoroacetic acid.
Coupling: Coupling reactions are typically carried out in the presence of coupling reagents like DCC or DIC in solvents like dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions include the free amino acid D-glutamine and various peptides when coupled with other amino acids.
Scientific Research Applications
Z-D-Gln(Trt)-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of peptides and other complex molecules.
Biology: It is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of various biochemical reagents and intermediates.
Mechanism of Action
The mechanism of action of Z-D-Gln(Trt)-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The Z group protects the amino group, while the Trt group protects the carboxyl group, ensuring the integrity of the amino acid during synthesis.
Comparison with Similar Compounds
Similar Compounds
Z-L-Gln(Trt)-OH: The L-enantiomer of Z-D-Gln(Trt)-OH, used in similar applications but with different stereochemistry.
Boc-D-Gln(Trt)-OH: Uses a tert-butyloxycarbonyl (Boc) group for amino protection instead of the Z group.
Fmoc-D-Gln(Trt)-OH: Uses a fluorenylmethyloxycarbonyl (Fmoc) group for amino protection.
Uniqueness
This compound is unique due to its specific protective groups, which offer distinct advantages in certain synthetic applications. The Z group provides stability under hydrogenation conditions, while the Trt group offers protection under acidic conditions, making it versatile for various synthetic routes.
Properties
IUPAC Name |
(2R)-5-oxo-2-(phenylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N2O5/c35-29(22-21-28(30(36)37)33-31(38)39-23-24-13-5-1-6-14-24)34-32(25-15-7-2-8-16-25,26-17-9-3-10-18-26)27-19-11-4-12-20-27/h1-20,28H,21-23H2,(H,33,38)(H,34,35)(H,36,37)/t28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOAIKMOWHPBQS-MUUNZHRXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@H](CCC(=O)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101187165 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200625-96-3 | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200625-96-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(Phenylmethoxy)carbonyl]-N-(triphenylmethyl)-D-glutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101187165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


